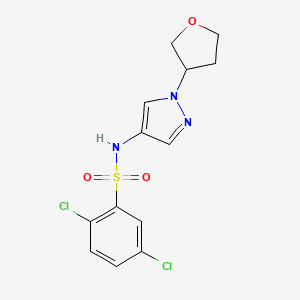![molecular formula C22H14ClNO2S B2616594 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477867-87-1](/img/structure/B2616594.png)
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid (CSPQ) is a phenylsulfanyl-containing quinolinecarboxylic acid. It is an important synthetic intermediate for the synthesis of various pharmaceuticals. CSPQ is a useful tool for the development of new drugs and for the study of biological processes.
Wirkmechanismus
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid has been found to act as an inhibitor of a number of enzymes, including the enzyme CYP2C19. It has been shown to inhibit the enzyme at concentrations as low as 1 μM. This compound has also been found to inhibit the enzyme CYP2D6, although at higher concentrations than CYP2C19.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme CYP2C19, which is involved in the metabolism of a number of drugs, including some antifungal agents. This compound has also been found to inhibit the enzyme CYP2D6, which is involved in the metabolism of a number of drugs, including some antidepressants.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and it is stable under a variety of conditions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is not suitable for use in in vivo experiments, as it is rapidly metabolized by the body.
Zukünftige Richtungen
The use of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid in scientific research has a number of potential future directions. This compound could be used to develop new drugs, as it has been found to inhibit the enzymes involved in the metabolism of a number of drugs. This compound could also be used to study the effects of drugs on the body, as it has been found to inhibit the enzymes involved in the metabolism of a number of drugs. Additionally, this compound could be used to study the pharmacology of antifungal drugs and the development of new antifungal agents. Finally, this compound could be used to study the effects of drugs on the body in in vitro experiments, as it is relatively non-toxic and stable under a variety of conditions.
Synthesemethoden
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid can be synthesized through a number of methods, including the reaction of 4-chlorobenzene sulfonyl chloride with 2-phenyl-4-quinolinecarboxylic acid in the presence of an acid catalyst. This reaction yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid has been used in a variety of scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the study of the effects of drugs on the body. This compound has also been used in the study of the pharmacology of antifungal drugs and the development of new antifungal agents.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHHPBUOZINSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

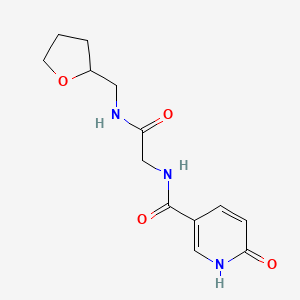
![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
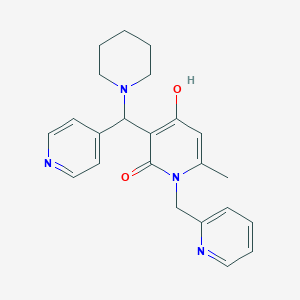
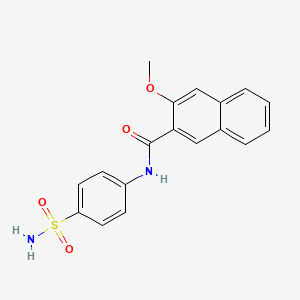
![Tert-butyl N-[1-(2-fluorosulfonyloxyphenyl)propyl]carbamate](/img/structure/B2616518.png)
![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)
![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)
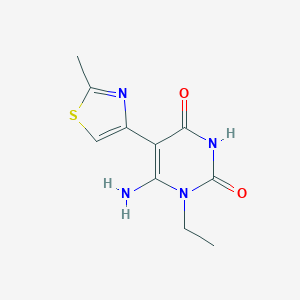
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)
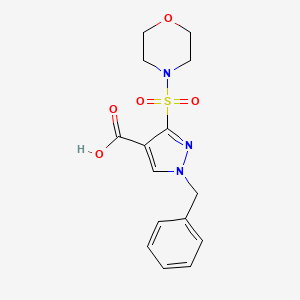
![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)
